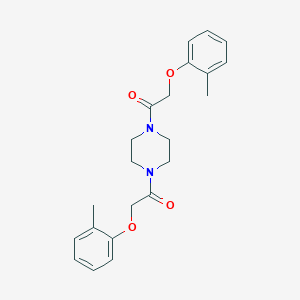

1,4-Bis((o-tolyloxy)acetyl)piperazine

Description

1,4-Bis((o-tolyloxy)acetyl)piperazine is a piperazine derivative featuring two ortho-tolyloxyacetyl substituents at the 1,4-positions of the piperazine ring. The ortho-tolyloxy group (C₇H₇O) consists of a methyl-substituted benzene ring at the ortho position, linked via an oxygen atom to an acetyl moiety. Piperazine-based compounds are widely studied for their diverse applications, including pharmaceuticals, polymers, and materials science, due to their modular synthesis and tunable properties .

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

2-(2-methylphenoxy)-1-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C22H26N2O4/c1-17-7-3-5-9-19(17)27-15-21(25)23-11-13-24(14-12-23)22(26)16-28-20-10-6-4-8-18(20)2/h3-10H,11-16H2,1-2H3 |

InChI Key |

RQYIJSLZUGNKGP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3C |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1,4-Bis((o-tolyloxy)acetyl)piperazine and its analogs:

*Calculated based on o-tolyloxy (C₇H₇O) and acetyl (C₂H₃O) groups.

Key Observations:

- Lipophilicity: The ortho-methyl group in o-tolyloxy increases lipophilicity compared to unsubstituted phenoxy derivatives .

- Solubility: Morpholino and hydroxyethyl substituents enhance water solubility via polar interactions, whereas aryl groups (e.g., nitrophenyl) reduce it .

- Thermal Stability : Nitrophenyl derivatives exhibit higher rigidity and melting points due to strong electron-withdrawing effects .

Key Observations:

- Green Chemistry : Maghnite clay catalysts enable solvent-free synthesis of methacryloyl-piperazine polymers with moderate yields .

- Microwave Synthesis : Accelerates reactions for thiadiazole-piperazine hybrids, improving efficiency .

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.